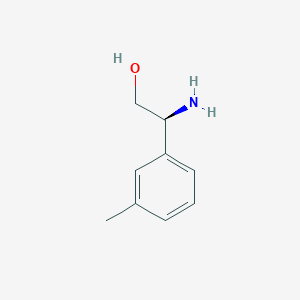

(S)-2-Amino-2-(m-tolyl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

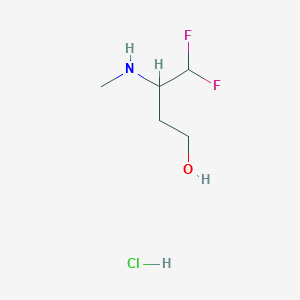

“(S)-2-Amino-2-(m-tolyl)ethanol” is a chemical compound with the CAS Number: 1026230-99-8 and a molecular weight of 151.21 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of “(S)-2-Amino-2-(m-tolyl)ethanol” involves a two-stage process . In the first stage, the compound is reacted with hydrogen chloride in methanol at 20℃ for 3 hours . In the second stage, the mixture is neutralized with sodium hydrogencarbonate in water . The mixture is then extracted with CH/MeOH (10:1, 3 .x. 50 mL) and the organic phases are dried (Na) and concentrated to give 0.11 g (93%) of (S)-2-amino-2- (4-fluorophenyl)ethanol as a white solid .Molecular Structure Analysis

The linear formula of “(S)-2-Amino-2-(m-tolyl)ethanol” is C9H13NO . For a more detailed molecular structure analysis, advanced techniques such as NMR, HPLC, LC-MS, UPLC, etc. can be used .Chemical Reactions Analysis

The chemical reactions involving “(S)-2-Amino-2-(m-tolyl)ethanol” are complex and can be analyzed using quantum chemical calculations . These calculations can help analyze and predict molecular structures and chemical reactions by calculating the wave functions that determine the behavior of electrons .Physical And Chemical Properties Analysis

“(S)-2-Amino-2-(m-tolyl)ethanol” is a solid at room temperature . It has a molecular weight of 151.21 . For a more detailed analysis of its physical and chemical properties, techniques such as NMR, HPLC, LC-MS, UPLC, etc. can be used .Wissenschaftliche Forschungsanwendungen

Solubility Studies

Research by Nozaki and Tanford (1971) explored the solubilities of amino acids and peptides in water, aqueous ethanol, and dioxane solutions. They calculated free energies of transfer for amino acid side chains and peptide units between these solvents, establishing a hydrophobicity scale for hydrophobic side chains. This study is foundational in understanding the solvent effects on amino acids and related compounds, potentially including (S)-2-Amino-2-(m-tolyl)ethanol (Nozaki & Tanford, 1971).

Conjugation for Peptide Modification

Geoghegan and Stroh (1992) developed a method for site-directed labeling of peptides using the 2-amino alcohol structure. By oxidizing this structure with periodate, they generated an aldehyde that could be used for conjugation with various groups. This approach is valuable for attaching labels or therapeutic agents to peptides and proteins, indicating a potential application for (S)-2-Amino-2-(m-tolyl)ethanol in bioconjugation chemistry (Geoghegan & Stroh, 1992).

Absorption Processes with Aqueous Solutions

Dixit and Mollekopf (2014) investigated the use of 2-(2-Aminoexthoxy)ethanol, or diglycolamine (DGA), in CO2 absorption processes, relevant to treating natural gas and other gases. They measured CO2 solubility in concentrated aqueous DGA solutions under various conditions, providing insights into the efficacy of amino alcohols in gas treatment processes. This research could suggest similar applications for (S)-2-Amino-2-(m-tolyl)ethanol in gas absorption or treatment technologies (Dixit & Mollekopf, 2014).

Corrosion Control

Jamil et al. (2004) performed laboratory investigations to compare the electrochemical behavior of amino alcohol-based inhibitors in preventing and controlling steel corrosion in concrete. Their work highlights the potential use of amino alcohols, like (S)-2-Amino-2-(m-tolyl)ethanol, in developing inhibitors to protect infrastructure against corrosion (Jamil et al., 2004).

Safety And Hazards

Eigenschaften

IUPAC Name |

(2S)-2-amino-2-(3-methylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-3-2-4-8(5-7)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJLTGSKFNJQCZ-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@@H](CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-2-(m-tolyl)ethanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea](/img/structure/B2979939.png)

![N-(4-chloro-2-fluorophenyl)-2-(3-oxo-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide](/img/structure/B2979942.png)

![N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2979943.png)

![3-({[(5-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2979949.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2979953.png)

![8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![1-benzyl-2-((4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2979956.png)

![N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2979957.png)

![methyl 6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxylate](/img/structure/B2979960.png)